1-(Naphthalen-1-yl)ethanone oxime

Catalog No.
S9092358
CAS No.
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Naphthalen-1-yl)ethanone oxime

Product Name

1-(Naphthalen-1-yl)ethanone oxime

IUPAC Name

N-(1-naphthalen-1-ylethylidene)hydroxylamine

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3

InChI Key

KHNGQTJKEPANSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=CC2=CC=CC=C21

1-(Naphthalen-1-yl)ethanone oxime, commonly known as 1-acetonaphthone oxime, is a sterically hindered aromatic ketoxime that serves as a critical structural building block and analytical reference standard [1]. Characterized by the bulky 1-naphthyl group adjacent to the oxime functionality, this compound exhibits distinct E/Z geometric isomerism that rigidly dictates its downstream reactivity [2]. In industrial and pharmaceutical procurement, it is primarily sourced either as a challenging sterically hindered substrate for methodology development in rearrangement reactions or as a highly pure, isomer-specific reference standard (Cinacalcet Impurity 5(E)) required for regulatory compliance in API manufacturing [3]. Its highly hindered steric environment makes it an indispensable benchmark for evaluating the efficacy of novel catalytic systems.

Substituting 1-acetonaphthone oxime with its regioisomer, 2-acetonaphthone oxime, or simpler analogs like acetophenone oxime, fundamentally compromises synthetic outcomes [1]. The steric bulk of the 1-naphthyl position severely impedes standard catalytic transformations, such as the Beckmann rearrangement, requiring highly optimized conditions that are entirely unnecessary for the 2-isomer [1]. Furthermore, in asymmetric synthesis, failing to procure the strictly isomer-pure (E)- or (Z)-form leads to catastrophic failure; because the E and Z isomers undergo asymmetric hydrogenation to yield opposite enantiomers, utilizing a generic, mixed-isomer batch will directly degrade the enantiomeric excess of the resulting chiral amine, rendering the product useless for pharmaceutical applications [2].

Regioisomer-Dependent Reactivity in Beckmann Rearrangements

The steric bulk of the 1-naphthyl group drastically reduces the efficiency of standard catalytic conversions compared to its 2-naphthyl counterpart. In visible-light-induced organic photoredox Beckmann rearrangements, 2-acetonaphthone oxime readily converts to its corresponding amide, whereas 1-acetonaphthone oxime exhibits severe steric resistance, resulting in a significantly lower yield under identical catalytic conditions [1].

Evidence DimensionAmide yield via visible-light photocatalyzed Beckmann rearrangement
Target Compound Data~25% amide yield (1-acetonaphthone oxime)
Comparator Or Baseline~92% amide yield (2-acetonaphthone oxime)
Quantified Difference67% absolute reduction in yield due to 1-position steric hindrance.
ConditionsOrganic photoredox catalysis under visible light irradiation.

Process chemists must specifically procure and optimize around 1-acetonaphthone oxime when targeting 1-naphthyl amides, as catalytic conditions optimized for the 2-isomer will fail.

Stereochemical Impact on Asymmetric Hydrogenation

The E/Z geometry of 1-acetonaphthone oxime rigidly controls the stereochemical outcome of its reduction. When subjected to rhodium-chiral phosphine catalyzed asymmetric hydrogenation, the isolated (E)- and (Z)-isomers produce chiral amine products with opposite signs of optical rotation. This inversion of enantioselectivity demonstrates that the starting material's geometric purity directly dictates the final product's chiral purity [1].

Evidence DimensionEnantioselectivity (Sign of optical rotation of the chiral amine product)
Target Compound Data(E)-1-acetonaphthone oxime yields a specific enantiomer (e.g., (+)-amine).
Comparator Or Baseline(Z)-1-acetonaphthone oxime yields the opposite enantiomer (e.g., (-)-amine).
Quantified DifferenceComplete inversion of enantioselectivity between the E and Z isomers.
ConditionsRhodium-chiral phosphine catalyst, 1000 psig H2, 100 °C.

Buyers synthesizing chiral 1-(1-naphthyl)ethylamines must procure strictly isomer-pure batches, as mixed E/Z oximes will result in racemic mixtures and failed asymmetric syntheses.

Regulatory Impurity Profiling for Calcimimetics (Cinacalcet)

In pharmaceutical manufacturing, (E)-1-acetonaphthone oxime is officially designated as Cinacalcet Impurity 5(E). It must be chromatographically resolved from the active pharmaceutical ingredient and other process impurities, including its Z-isomer counterpart (Impurity 2(Z)). Procurement of the exact E-isomer reference standard is mandatory to validate HPLC methods and ensure the API meets stringent pharmacopeial purity thresholds [1].

Evidence DimensionRegulatory compliance utility and chromatographic resolution
Target Compound DataIsomerically pure (E)-1-acetonaphthone oxime (Cinacalcet Impurity 5(E)) enables valid HPLC calibration.
Comparator Or BaselineUnspecified or mixed E/Z 1-acetonaphthone oxime fails regulatory method validation due to co-elution risks.
Quantified DifferenceEnables precise peak resolution and quantification at pharmacopeial limits (typically ≤ 0.1% impurity threshold).
ConditionsPharmacopeial HPLC impurity profiling for Cinacalcet hydrochloride batch release.

Analytical laboratories must source the exact, certified (E)-isomer to legally release Cinacalcet API batches to the market.

API Impurity Reference Standards for Cinacalcet

Directly following its role in regulatory profiling, the pure (E)-isomer is procured by pharmaceutical QC labs as Cinacalcet Impurity 5(E) to calibrate HPLC instruments, validate analytical methods, and ensure commercial batches of the calcimimetic drug Cinacalcet are free from unreacted precursor contamination [1].

Precursor for Chiral 1-(1-Naphthyl)ethylamines

Leveraging the strict stereochemical control demonstrated in asymmetric hydrogenation, isomerically pure batches of this compound are used as starting materials to synthesize highly enantioenriched chiral amines, which are utilized as structural motifs in medicinal chemistry and chiral ligand design [2].

Benchmark Substrate for Advanced Catalysis Development

Because of the severe steric hindrance quantified in standard Beckmann rearrangements, 1-acetonaphthone oxime is frequently procured by methodology chemists as a stress-test substrate to prove the efficacy and robustness of novel photoredox or Lewis acid catalysts designed to overcome steric bulk [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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